Dofequidar Fumarate Clinical Efficacy: 10.5% Absolute ORR Increase and 125-Day PFS Extension vs. CAF Alone in Randomized Phase III Breast Cancer Trial
In a randomized, double-blind, placebo-controlled Phase III trial (n=221), Dofequidar fumarate (900 mg orally) combined with cyclophosphamide, doxorubicin, and fluorouracil (CAF) demonstrated superior efficacy compared to CAF plus placebo. The overall response rate (ORR) was 53.1% for the Dofequidar+CAF arm versus 42.6% for CAF alone, representing a 24.6% relative improvement and 10.5% absolute increase (P=0.077) [1]. Median progression-free survival (PFS) was 366 days with Dofequidar versus 241 days with CAF alone, a 125-day extension (P=0.145) [1].
| Evidence Dimension | Overall Response Rate (ORR) and Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | ORR: 53.1%; Median PFS: 366 days |
| Comparator Or Baseline | CAF alone: ORR 42.6%; Median PFS: 241 days |
| Quantified Difference | ORR absolute increase: +10.5 percentage points; PFS extension: +125 days |
| Conditions | Randomized, double-blind, placebo-controlled Phase III trial; 221 assessable patients with advanced or recurrent breast cancer; six cycles of CAF therapy (28 days/cycle); dofequidar 900 mg PO administered 30 minutes before each doxorubicin dose. |
Why This Matters
This randomized controlled trial provides the highest level of clinical evidence for Dofequidar fumarate's efficacy as an MDR reversal agent, establishing a quantifiable benchmark for chemosensitization in breast cancer that is not available for most comparator P-gp inhibitors.
- [1] Saeki T, Nomizu T, Toi M, et al. Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer. J Clin Oncol. 2007;25(4):411-7. View Source
